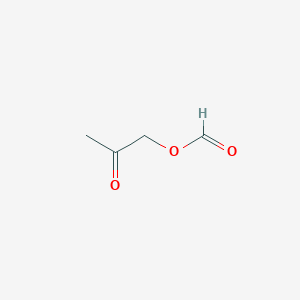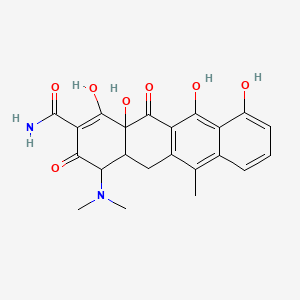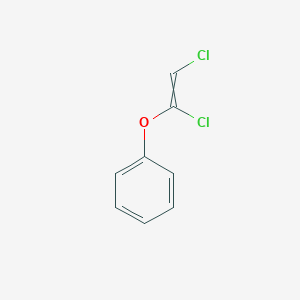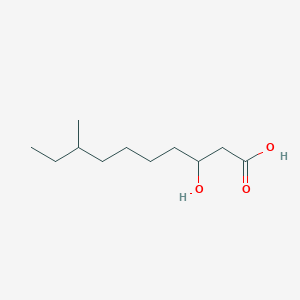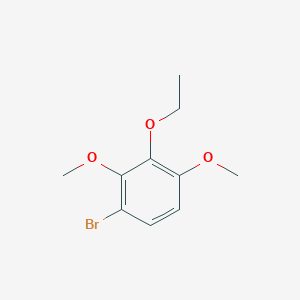
Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- is an organic compound that belongs to the class of benzenamines. These compounds are characterized by the presence of an amine group attached to a benzene ring. The specific structure of this compound includes a propynylidene group substituted with diphenyl and a methyl group at the para position of the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- typically involves the following steps:
Formation of the Propynylidene Intermediate: This can be achieved through the reaction of a suitable alkyne with a halogenated benzene derivative under basic conditions.
Substitution Reaction: The intermediate is then reacted with aniline (benzenamine) in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-ethyl-
- Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-chloro-
- Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methoxy-
Uniqueness
Benzenamine, N-(1,3-diphenyl-2-propynylidene)-4-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the para position can affect the compound’s electronic properties and steric interactions, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
102222-53-7 |
|---|---|
Molekularformel |
C22H17N |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-1,3-diphenylprop-2-yn-1-imine |
InChI |
InChI=1S/C22H17N/c1-18-12-15-21(16-13-18)23-22(20-10-6-3-7-11-20)17-14-19-8-4-2-5-9-19/h2-13,15-16H,1H3 |
InChI-Schlüssel |
JXPRGBXFPIIAIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C(C#CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)
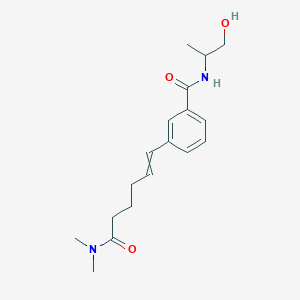
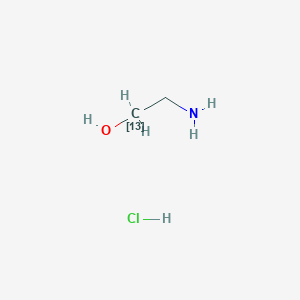

![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)

